3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 431073-03-9) is a pyrazole derivative featuring a phenyl group at position 1 and a 2,5-dimethylphenyl substituent at position 3 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVUHDIUOSIOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355356 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431073-03-9 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring at position 4 using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s aromatic rings and pyrazole core may also participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Substituents : 3,5-Difluorophenyl group at position 3.
- Activity : Demonstrated antitumor properties in preliminary studies, attributed to the electron-withdrawing fluorine substituents, which may enhance binding affinity to biological targets .
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- Substituents : 3,5-Dimethylphenyl group at position 3.
- The 3,5-dimethyl configuration introduces steric hindrance, which may reduce conformational flexibility compared to the 2,5-dimethyl isomer .
- Comparison : The positional isomerism (2,5 vs. 3,5) highlights the critical role of substituent placement in modulating activity.
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Substituents : 2,5-Dimethylphenyl group (carboxamide derivative).
- Activity : Exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethyl configuration was optimal for activity, suggesting that the target compound’s substituents may similarly enhance agrochemical efficacy .
Structural and Electronic Comparisons
- Electronic Effects : Methyl groups donate electron density, increasing lipophilicity, while fluorine atoms withdraw electron density, improving polarization.
Biological Activity
3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class of heterocycles, characterized by its unique structure that includes a pyrazole ring substituted at the 3-position with a 2,5-dimethylphenyl group and an aldehyde functional group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₈H₁₆N₂O
- Molecular Weight : 276.33 g/mol
- CAS Number : 431073-03-9
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Vilsmeier-Haack Reaction : This method introduces the aldehyde group at the 4-position of the pyrazole ring.
- Reaction of Hydrazones : Derived from phenylhydrazine with aldehydes or ketones under acidic conditions.
Biological Activities
Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating significant inhibition rates compared to standard antibiotics .
- Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds showed up to 85% inhibition of TNF-α at specific concentrations .
- Antitumor Activity : Some pyrazole derivatives have been evaluated for their potential in cancer treatment, showing promising results in inhibiting tumor growth in vitro .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that several compounds exhibited moderate to excellent antifungal activity, with one compound outperforming established antifungal agents like boscalid .
Case Study 2: Anti-inflammatory Activity
Research on pyrazole derivatives revealed significant anti-inflammatory properties. For instance, a derivative was tested for its ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, demonstrating potential as an anti-inflammatory agent .
Comparative Analysis
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Aldehyde functional group enhances reactivity |
| Pyrazole Derivative A | Antitumor | High potency against certain cancer cell lines |
| Pyrazole Derivative B | Antifungal | Effective against multiple fungal strains |
Q & A
Q. What are the common synthetic routes for 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via two primary routes:
- Vilsmeier-Haack Reaction : Cyclization of acetophenone phenylhydrazones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux. This method yields carbaldehydes with moderate to high purity (60–85%) but requires careful control of temperature and stoichiometry to avoid side products .
- Nucleophilic Substitution : Reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 2,5-dimethylphenol) in the presence of K₂CO₃ as a base. This method achieves regioselectivity but may require prolonged reaction times (12–24 hours) and inert atmospheres to prevent oxidation .
Q. Key Variables :
| Method | Catalyst/Temperature | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, 80–100°C | 60–85% | ≥95% |
| Nucleophilic Substitution | K₂CO₃, 60–80°C | 50–75% | 90–98% |
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation. Key steps include:
- Crystallization : Slow evaporation of ethanol/acetone solutions to obtain diffraction-quality crystals .
- Data Collection : High-resolution datasets (e.g., R factor < 0.08) collected at low temperatures (100 K) to minimize thermal motion .
- Validation : Bond lengths (C–C: 1.48–1.52 Å) and angles are compared with DFT-optimized geometries to confirm accuracy .
Advanced Research Questions
Q. What methodological challenges arise in achieving regioselectivity during pyrazole ring formation, and how can they be addressed?
Regioselectivity in pyrazole synthesis is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methyl) at the 2,5-positions of the phenyl ring favor carbaldehyde formation at the 4-position due to steric and electronic stabilization .
- Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic conditions improves selectivity by stabilizing transition states .
- Analytical Monitoring : In-situ FTIR or HPLC-MS can detect intermediate hydrazones, allowing real-time optimization of reaction pathways .
Q. How can researchers reconcile discrepancies between computational models (e.g., DFT) and experimental crystallographic data for this compound?
Discrepancies often arise from:
- Crystal Packing Effects : Intermolecular interactions (e.g., C–H···O hydrogen bonds) in the solid state distort bond angles compared to gas-phase DFT calculations .
- Solution-State Dynamics : NMR studies (e.g., NOESY) can identify conformational flexibility in solution that differs from rigid crystal structures .
Resolution Strategy : - Perform periodic DFT calculations (e.g., using VASP) to model crystal environments .
- Validate with synchrotron radiation data for higher resolution (< 0.8 Å) .
Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound and its derivatives?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) compared to ascorbic acid .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic indices .
Derivative Design : Schiff base formation with hydrazine derivatives (e.g., isatin monohydrazone) enhances bioactivity by introducing metal-chelating moieties .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial efficacy of pyrazole-carbaldehyde derivatives?
Potential causes include:
- Strain Variability : Use standardized ATCC strains and replicate protocols across labs .
- Compound Stability : Degradation in DMSO stock solutions can reduce activity; verify stability via LC-MS before assays .
- Synergistic Effects : Screen combinations with commercial antibiotics to identify potentiation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
